![molecular formula C19H16BrNO2S B5125783 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydroquinoline derivative that has been synthesized through various methods, including the Povarov reaction, and has been shown to have promising effects on various biological processes. In
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to work through inhibition of specific enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain receptors involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer properties, and potential effects on neurological disorders. It has also been shown to have antioxidant properties and may have potential as a treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications in various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on these processes.
Future Directions
For research on 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline include further investigation into its mechanism of action, as well as its potential therapeutic applications in various biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a treatment for oxidative stress-related diseases.
Synthesis Methods
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be synthesized through the Povarov reaction, which involves the reaction of an aryl aldehyde, an amine, and an alkene in the presence of an acid catalyst. This method has been shown to be effective in producing high yields of the compound.
Scientific Research Applications
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various biological processes. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-11-12-19(16-9-3-2-8-15(16)17)24(22,23)21-13-5-7-14-6-1-4-10-18(14)21/h1-4,6,8-12H,5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHLUZNQAXAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
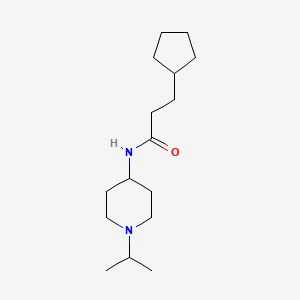
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
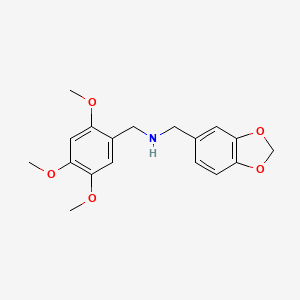
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
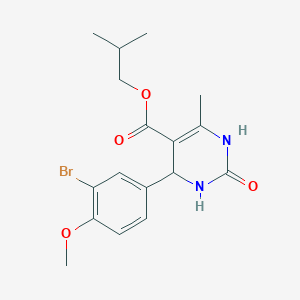

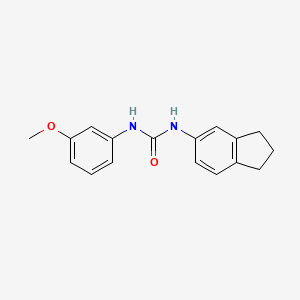
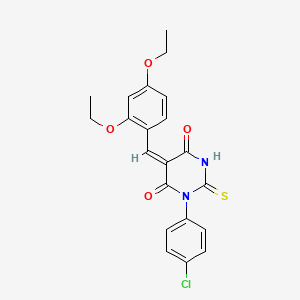
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)
![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)